molecular formula C11H16N2O2 B7360545 3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione

3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione

Cat. No. B7360545
M. Wt: 208.26 g/mol
InChI Key: IUQQFPGMWKWLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.

Mechanism of Action

3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione acts as a competitive antagonist of mGluR1, blocking the binding of glutamate to the receptor and inhibiting its downstream signaling pathways. This leads to a decrease in the release of excitatory neurotransmitters and a reduction in neuronal activity.
Biochemical and Physiological Effects:
3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, anxiety, and depression. It has also been found to affect the release of various neurotransmitters, including glutamate, GABA, and dopamine, and to affect synaptic plasticity and neuronal excitability.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione in lab experiments is its selectivity for mGluR1, which allows for the investigation of the specific role of this receptor subtype in various physiological and pathological processes. However, one limitation is that it may not accurately reflect the complex interactions between different neurotransmitter systems in vivo.

Future Directions

There are many potential future directions for research involving 3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione, including the investigation of its role in neurodegenerative diseases such as Alzheimer's and Parkinson's, the development of more selective and potent mGluR1 antagonists, and the exploration of its potential therapeutic applications in various psychiatric and neurological disorders. Additionally, further studies are needed to elucidate the complex interactions between different neurotransmitter systems and the role of mGluR1 in these processes.

Synthesis Methods

3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of cyclopropylcyclopropane with sodium hydride, followed by the reaction with methyl 2-bromoacetate and imidazole. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione has been extensively used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes, including pain, anxiety, depression, addiction, and neurodegenerative diseases. It has been found to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, and to affect synaptic plasticity and neuronal excitability.

properties

IUPAC Name

3-[(1-cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-12-6-9(14)13(10(12)15)7-11(4-5-11)8-2-3-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQQFPGMWKWLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)CC2(CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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